![molecular formula C15H21NO4S B5012162 1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)

1-[(4-tert-butylphenyl)sulfonyl]proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The asymmetric synthesis of unsaturated, fused bicyclic proline analogues involves the treatment of cyclic bis(allylsulfoximine)titanium complexes with N-tert-butylsulfonyl imino ethyl ester, leading to enantio- and diastereomerically pure, bicyclic, N-tert-butylsulfonyl protected proline analogues with high regio- and diastereoselectivities (Koep, Gais, & Raabe, 2003). Furthermore, L-proline-promoted CuI-catalyzed coupling reactions of aryl halides with sulfinic acid salts have been used to synthesize aryl sulfones, including 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).

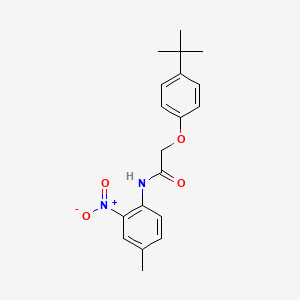

Molecular Structure Analysis

The motional restrictions of the proline pyrrolidine ring, due to the presence of substituents like the tert-butyl group, play a significant role in peptide and protein structures. The introduction of a sterically demanding tert-butyl group at C-4 in proline leads to significant effects on the pyrrolidine ring's puckering, demonstrating the impact of substituent modification on the conformational preferences of proline derivatives (Koskinen et al., 2005).

Chemical Reactions and Properties

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes demonstrates the versatility of 1-[(4-tert-butylphenyl)sulfonyl]proline derivatives in organic synthesis. These compounds act as N-(Boc)-protected nitrones, offering a novel class of reactants for the synthesis of N-(Boc)hydroxylamines and serving as valuable building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The analysis of physical properties, such as conformational preferences and crystalline structure, is crucial for understanding the reactivity and application of proline derivatives. The crystal structure analysis of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester highlights the extended conformation of these molecules, contributing to the knowledge of peptide conformations and their implications in peptide synthesis and design (Marsh, Narasimha Murthy, & Venkatesan, 1977).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and the ability to undergo various chemical transformations, are essential for their application in synthetic chemistry. The development of methods for the synthesis of N-sulfonyl amidines from proline, involving decarboxylative coupling under metal- and oxidant-free conditions, showcases the innovative approaches to harnessing the chemical properties of proline derivatives for green synthesis (Liu et al., 2021).

作用機序

Target of Action

The primary target of 1-[(4-tert-butylphenyl)sulfonyl]proline is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, thus regulating the bioavailability of glucocorticoids .

Mode of Action

This interaction could result in changes to the levels of cortisol and cortisone in the body, impacting various physiological processes .

Biochemical Pathways

The compound’s interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 affects the glucocorticoid metabolic pathway . By potentially inhibiting the enzyme, the compound could disrupt the conversion of cortisol to cortisone, leading to alterations in the downstream effects of these hormones .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 . By potentially inhibiting this enzyme, the compound could affect the balance of cortisol and cortisone in the body, influencing a range of physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .

特性

IUPAC Name |

1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTKDYYHVNHFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium iodide](/img/structure/B5012080.png)

![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1H-indol-1-yl)ethanamine](/img/structure/B5012087.png)

![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)

![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)